cytochrome P-452 - 12679-56-0

cytochrome P-452

Catalog Number: EVT-1514193
CAS Number: 12679-56-0
Molecular Formula: C7H7Cl2N3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytochrome P-450, specifically the isoform cytochrome P-450 2B, is a crucial enzyme in the metabolism of various substrates, including drugs and endogenous compounds. This enzyme is part of a larger family of cytochrome P-450 enzymes, which are heme-containing proteins involved in the oxidative metabolism of a wide range of organic substances. Cytochrome P-450 2B plays a significant role in drug metabolism and the biotransformation of xenobiotics, making it an important target for pharmacological research.

Source

Cytochrome P-450 enzymes are primarily found in the liver, where they facilitate the metabolism of drugs and toxins. They are also present in other tissues, including the lungs and intestines. The expression levels and activity of cytochrome P-450 enzymes can be influenced by genetic factors, environmental factors, and the presence of other substances.

Classification

Cytochrome P-450 enzymes are classified into families and subfamilies based on their amino acid sequence homology. The classification system includes over 50 families, with cytochrome P-450 2B being one of the most studied due to its involvement in drug metabolism.

Synthesis Analysis

Methods

The synthesis of cytochrome P-450 2B typically involves recombinant DNA technology. This process includes cloning the gene encoding cytochrome P-450 2B into an expression vector, which is then introduced into a suitable host organism such as bacteria or yeast. The host cells are cultured under conditions that promote protein expression.

Technical Details

The purification of cytochrome P-450 2B from host cells often involves several chromatographic techniques, including affinity chromatography and size-exclusion chromatography. These methods help isolate the enzyme in its active form, allowing for further characterization and study.

Molecular Structure Analysis

Structure

Cytochrome P-450 2B has a characteristic structure that includes a heme group, which is essential for its enzymatic activity. The enzyme typically consists of about 500 amino acids and features several conserved motifs critical for its function.

Data

Structural studies using techniques such as X-ray crystallography have provided insights into the three-dimensional conformation of cytochrome P-450 2B. These studies reveal details about the active site and substrate binding regions, which are crucial for understanding how this enzyme interacts with various compounds.

Chemical Reactions Analysis

Reactions

Cytochrome P-450 2B catalyzes monooxygenation reactions, where one atom of oxygen is incorporated into the substrate while the other is reduced to water. This process is vital for the detoxification and metabolism of drugs.

Technical Details

The enzymatic reaction typically requires reducing equivalents provided by nicotinamide adenine dinucleotide phosphate (NADPH). The reaction mechanism involves the formation of a ferric-peroxo intermediate, which subsequently leads to substrate oxidation.

Mechanism of Action

Process

The mechanism of action for cytochrome P-450 2B involves several steps:

  1. Substrate Binding: The substrate binds to the active site of the enzyme.
  2. Electron Transfer: Electrons are transferred from NADPH to the heme iron.
  3. Oxygen Activation: Molecular oxygen binds to the heme iron and is activated.
  4. Hydroxylation: The activated oxygen species reacts with the substrate to introduce a hydroxyl group.

Data

Kinetic studies have shown that cytochrome P-450 2B exhibits Michaelis-Menten kinetics, with specific parameters such as Km (Michaelis constant) and Vmax (maximum velocity) varying depending on the substrate.

Physical and Chemical Properties Analysis

Physical Properties

Cytochrome P-450 2B is typically soluble in aqueous solutions but can also be found in membrane-bound forms due to its association with cellular membranes. It exhibits characteristic absorption spectra due to its heme group, particularly around wavelengths of 390 nm when reduced.

Chemical Properties

The enzyme is sensitive to various inhibitors that can affect its activity. Understanding these interactions is crucial for drug development and toxicity studies. Cytochrome P-450 2B can also undergo post-translational modifications that impact its stability and function.

Applications

Scientific Uses

Cytochrome P-450 2B has significant applications in pharmacology and toxicology:

  • Drug Metabolism Studies: It serves as a model system for studying how drugs are metabolized in humans.
  • Toxicology Assessments: Understanding its activity helps predict potential drug-drug interactions.
  • Biotechnology: Cytochrome P-450 enzymes are being explored for biocatalysis in synthetic chemistry, offering environmentally friendly alternatives for chemical transformations.
Structural Characterization of Cytochrome P450 Enzymes

Molecular Architecture of Cytochrome P450 Hemoproteins

Heme Cofactor Coordination and Active Site Topography

The catalytic core of cytochrome P450 enzymes (P450s) centers on a heme b (ferriprotoporphyrin IX) group. The heme iron is coordinated in the proximal position by a conserved cysteine thiolate ligand (Cys436 in CYP2B4), forming the characteristic Fe–S bond critical for catalytic function. This thiolate ligation generates the unique 450 nm absorbance peak of the CO-bound ferrous complex [3] [8]. The active site topography above the heme plane (distal pocket) is lined with hydrophobic and aromatic residues that position substrates for regio- and stereoselective oxidation. Mutagenesis studies of CYP2B4 reveal that residues like Phe429 shield the thiolate from solvent and modulate electron transfer. Substitution of Phe429 with histidine (F429H mutant) forms an H-bond with the thiolate sulfur, increasing redox potential by 87 mV and reducing catalytic activity by >90%, demonstrating the critical role of heme environmental packing [1]. The distal oxygen-binding pocket, often containing an I-helix conserved sequence (A/G-G-X-E/D-T-T/S), positions substrates via van der Waals interactions and hydrogen bonding, as observed in bacterial P450cam (CYP101A1) [2] [5].

Membrane-Bound vs. Soluble Cytochrome P450 Isoforms

P450 enzymes exhibit distinct structural adaptations based on cellular localization:

  • Microsomal P450s (e.g., human CYP3A4): Embedded in the endoplasmic reticulum via an N-terminal transmembrane anchor (residues 3–20). These enzymes dimerize and interact with cytochrome P450 reductase (CPR) through basic surface residues (e.g., Arg347, Arg358 in CYP17A1). Their catalytic domains face the cytoplasm, with substrate access channels gated by membrane lipid bilayers [5] [8].
  • Mitochondrial P450s (e.g., CYP11A1): Use a bipartite N-terminal signal for inner membrane import. They lack extensive transmembrane domains but associate peripherally with membranes via hydrophobic loops (e.g., F-G loop in CYP97A3) [10].
  • Soluble Bacterial P450s (e.g., P450cam/CYP101A1): Lack membrane anchors and reside in the cytosol. They exhibit tighter substrate specificity (e.g., D-camphor hydroxylation) and utilize ferredoxin/ferredoxin reductase redox systems (Class I) instead of CPR [8] [10].

Table 1: Redox Partner Systems in Cytochrome P450 Enzymes

ClassRedox PartnersElectron Transfer PathRepresentative P450s
IFerredoxin + Ferredoxin reductaseNADPH → FAD (ferredoxin reductase) → [2Fe-2S] (ferredoxin) → P450P450cam (CYP101A1), CYP97A3
IICytochrome P450 reductase (CPR)NADPH → FAD → FMN (CPR) → P450CYP3A4, CYP2D6
FusionFMN/FAD domain linked to P450NADPH → FAD → FMN → P450 (single polypeptide)P450BM3 (CYP102A1)

Conserved Motifs and Domain Organization

P450s share a triangular prism fold dominated by α-helices (A–L) and β-sheets. Key conserved motifs include:

  • Heme-binding signature: FXXGX(H/R)XCXG, where the cysteine serves as the axial ligand (e.g., Phe429-X-X-Gly432-X-Arg434-His435-Cys436-X-Gly438 in CYP2B4) [1] [3]. Mutations in this motif disrupt heme insertion or thiolate ligation.
  • Peroxide shunt motif: Located near the heme, facilitating alternative oxygen activation via H₂O₂ (e.g., in CYP152 peroxygenases) [8].
  • K-helix basic patch: Arginine-rich residues (e.g., Arg347/Arg358 in CYP17A1) that bind redox partners like cytochrome b₅ [5].The core structural domains—helix bundles (A–D), central helices (I, L), and β-rich regions—form a conserved scaffold. Substrate specificity arises from variations in the B-C loop and F-G loop, which form flexible "substrate recognition sites" (SRSs) [2] [5].

Table 2: Conserved Structural Motifs in Cytochrome P450 Enzymes

MotifSequenceFunctional RoleLocation
Heme-binding loopFXXGXR/HXCXGCysteine thiolate ligation to heme ironProximal heme pocket
I-helix oxygen grooveA/G-G-X-E/D-T-T/SOxygen binding and proton relayDistal heme pocket
K-helix basic patchR/K-R/K-X-X-R/KInteraction with redox partners (CPR, cyt b₅)Protein surface
β-bulgeP-X-X-X-PCysteine ligand positioningAdjacent to heme loop

Structural Dynamics and Conformational Flexibility

Substrate-Induced Spin-State Transitions

Substrate binding triggers a shift from low-spin (hexacoordinate, Soret peak at 417 nm) to high-spin (pentacoordinate, Soret peak at 390 nm) heme iron, quantified by UV-Vis difference spectroscopy. This transition occurs when hydrophobic substrates displace the distal water ligand coordinated to the heme iron, lowering the reduction potential by ~130 mV and facilitating electron transfer from redox partners [3] [8]. Crystal structures of substrate-free and substrate-bound CYP2B4 reveal repositioning of Phe206 and Phe297, enlarging the active site by 40% to accommodate benzphetamine [1]. Molecular dynamics simulations of CYP3A4 show that substrates like testosterone stabilize open conformations of the F-G loop, increasing high-spin fraction from 5% to 85% [6]. Mutations disrupting this equilibrium (e.g., CYP2B4 Phe206Ala) decouple spin shift from catalysis, confirming its role in redox coupling efficiency [1].

Table 3: Spectral and Functional Changes in Spin-State Transitions

ParameterLow-Sin StateHigh-Spin StateFunctional Consequence
Soret absorption peak417 nm390 nmReflects ligand displacement
Heme iron coordination6-coordinate (Fe³⁺–OH₂)5-coordinateFavors reduction to Fe²⁺
Reduction potential~ -300 mV vs. NHE~ -170 mV vs. NHEFacilitates electron transfer
Catalytic rate (kcat)LowHighCorrelates with activity

Access Channels for Substrate Entry and Product Egress

P450s utilize dynamic channels connecting the buried active site to the protein surface:

  • Hydrophobic channels: The primary route for lipophilic substrates (e.g., in CYP101A1, a channel lined with Phe87, Val247, and Leu244). Aryl-iron mapping in CYP101A1 mutants shows that Phe87-to-Ala substitution reduces access above pyrrole ring D, rerouting substrates toward ring A despite unchanged hydroxylation regioselectivity [4].
  • Solvent-accessible channels: Facilitate proton delivery and product release (e.g., CYP2C9 uses a channel bordered by Arg108 and Phe476) [9].
  • Membrane-adjacent channels: In microsomal P450s, substrates enter directly from the lipid bilayer. The F-G loop of CYP97A3/CYP97C1 contains hydrophobic residues (Leu293, Phe294) that embed into membranes, positioning α-carotene for hydroxylation [10]. Molecular dynamics simulations reveal that channel opening is gated by flexible B-C loop motions, with opening frequencies ranging from 10–100 ns in CYP3A4 [6].

Table 4: Access Channel Characteristics in Representative P450s

P450Channel TypeKey Gating ResiduesSubstrates Transported
CYP101A1Hydrophobic cleftPhe87, Val247D-Camphor
CYP2B4Membrane-embeddedPhe206, Phe297Benzphetamine, bupropion
CYP97A3Lipid-exposedLeu293, Phe294β-Ionone rings (α-carotene)
CYP3A4Solvent-accessiblePhe213, Arg108Testosterone, erythromycin

Properties

CAS Number

12679-56-0

Product Name

cytochrome P-452

Molecular Formula

C7H7Cl2N3S

Synonyms

cytochrome P-452

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